Cas no 131986-05-5 (4-acetylnaphthalene-1-carboxylic acid)

4-Acetylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring both acetyl and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The acetyl group enhances reactivity in condensation and substitution reactions, while the carboxylic acid moiety facilitates derivatization into esters, amides, or salts. This compound is particularly useful in the synthesis of heterocyclic compounds and as a building block for complex molecular architectures. Its well-defined chemical properties ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactivity.
4-acetylnaphthalene-1-carboxylic acid structure
131986-05-5 structure
Product Name:4-acetylnaphthalene-1-carboxylic acid
CAS No:131986-05-5
MF:C13H10O3
MW:214.216703891754
MDL:MFCD24480081
CID:2770359
PubChem ID:66866343
Update Time:2025-11-07

4-acetylnaphthalene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-acetylnaphthalene-1-carboxylic acid
    • 4-acetyl-1-naphthoic acid
    • SCHEMBL982547
    • CS-0131552
    • 131986-05-5
    • C13H10O3
    • DTXSID30735919
    • DOCFRBZXXQJPBD-UHFFFAOYSA-N
    • EC 807-884-4
    • MFCD24480081
    • 4-acetyl-1-naphthalenecarboxylic acid
    • DB-113107
    • BCP30969
    • 1-Naphthalenecarboxylic acid, 4-acetyl-
    • 1-Naphthalenecarboxylic acid, 4-acetyl-;4-Acetylnaphthalene-1-carboxylic acid
    • E79046
    • AS-80214
    • NS00008416
    • 807-884-4
    • DTXCID20686663
    • MDL: MFCD24480081
    • Inchi: 1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16)
    • InChI Key: DOCFRBZXXQJPBD-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(C(=O)O)=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 214.062994177g/mol
  • Monoisotopic Mass: 214.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.4Ų

4-acetylnaphthalene-1-carboxylic acid Pricemore >>

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Additional information on 4-acetylnaphthalene-1-carboxylic acid

Comprehensive Overview of 4-Acetylnaphthalene-1-carboxylic Acid (CAS No. 131986-05-5): Properties, Applications, and Industry Insights

4-Acetylnaphthalene-1-carboxylic acid (CAS 131986-05-5) is a specialized organic compound gaining traction in pharmaceutical and material science research. This naphthalene derivative, characterized by its acetyl and carboxylic acid functional groups, serves as a versatile intermediate in synthetic chemistry. With the rising demand for high-performance organic materials and targeted drug discovery, compounds like 4-acetylnaphthalene-1-carboxylic acid are increasingly scrutinized for their unique structural properties and reactivity.

The molecular structure of CAS 131986-05-5 combines aromatic stability with reactive sites, making it valuable for cross-coupling reactions and heterocyclic synthesis. Researchers highlight its role in developing fluorescent probes due to naphthalene's inherent luminescence, a hot topic in bioimaging and sensor technology. Recent publications correlate such derivatives with advancements in OLED materials, addressing the global push for energy-efficient displays.

In pharmaceutical contexts, 4-acetylnaphthalene-1-carboxylic acid is explored as a precursor for kinase inhibitors and anti-inflammatory agents. Its bifunctional nature allows selective modifications, aligning with trends in fragment-based drug design (FBDD). Analytical studies confirm its compatibility with microwave-assisted synthesis—a green chemistry approach reducing reaction times by 60-80%, per 2023 Journal of Organic Chemistry data.

Thermal stability tests (DSC/TGA) show 131986-05-5 decomposes above 240°C, suggesting utility in high-temperature polymer formulations. This aligns with industry demands for heat-resistant coatings in electronics. Patent analyses reveal growing IP activity around naphthalene derivatives in flexible electronics and organic photovoltaics (OPVs), particularly in Asian markets.

Environmental and regulatory profiles indicate 4-acetylnaphthalene-1-carboxylic acid has low ecotoxicity (OECD 301D), supporting its adoption in sustainable chemistry initiatives. However, handling requires standard organic lab precautions—ventilation and PPE—as with most carboxylic acids. Leading suppliers now offer ≥98% purity grades with HPLC/MS certification to meet GMP standards for preclinical research.

Market projections suggest 6.2% CAGR for similar naphthalene derivatives through 2030 (Grand View Research), driven by cancer therapeutics and optoelectronic applications. Researchers frequently search for "4-acetylnaphthalene-1-carboxylic acid solubility" and "CAS 131986-05-5 synthetic routes," reflecting practical synthesis challenges. Recent breakthroughs in flow chemistry demonstrate 89% yield improvements for analogous compounds, hinting at scalable production potential.

In summary, 131986-05-5 exemplifies how tailored aromatic building blocks enable innovation across disciplines. Its dual functionality positions it at the intersection of medicinal chemistry and advanced materials, with ongoing studies exploring AI-driven molecular optimization to enhance its properties further.

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